3-(3,3-Difluoropyrrolidin-1-ylmethyl)-benzoic acid hydrochloride
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Overview
Description
3-(3,3-Difluoropyrrolidin-1-ylmethyl)-benzoic acid hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoropyrrolidine moiety attached to a benzoic acid backbone, forming a hydrochloride salt. Its unique structure imparts specific chemical and biological properties, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluoropyrrolidin-1-ylmethyl)-benzoic acid hydrochloride typically involves the following steps:
Formation of 3,3-Difluoropyrrolidine: This can be achieved through the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Attachment to Benzoic Acid: The difluoropyrrolidine is then reacted with a benzoic acid derivative, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Difluoropyrrolidin-1-ylmethyl)-benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoropyrrolidine moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-(3,3-Difluoropyrrolidin-1-ylmethyl)-benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,3-Difluoropyrrolidin-1-ylmethyl)-benzoic acid hydrochloride involves its interaction with specific molecular targets. The difluoropyrrolidine moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,3-Difluoropyrrolidin-1-ylmethyl)benzonitrile
- 3-(3,3-Difluoropyrrolidin-1-ylmethyl)benzamide
- 3-(3,3-Difluoropyrrolidin-1-ylmethyl)benzoate
Uniqueness
3-(3,3-Difluoropyrrolidin-1-ylmethyl)-benzoic acid hydrochloride stands out due to its hydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in pharmaceutical formulations and other applications where solubility is a critical factor.
Properties
Molecular Formula |
C12H14ClF2NO2 |
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Molecular Weight |
277.69 g/mol |
IUPAC Name |
3-[(3,3-difluoropyrrolidin-1-yl)methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C12H13F2NO2.ClH/c13-12(14)4-5-15(8-12)7-9-2-1-3-10(6-9)11(16)17;/h1-3,6H,4-5,7-8H2,(H,16,17);1H |
InChI Key |
WGRQNHPKMVLDTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(F)F)CC2=CC(=CC=C2)C(=O)O.Cl |
Origin of Product |
United States |
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